Thioinosinic acid
Overview
Description
Synthesis Analysis
The synthesis of thioinosinic acid and related compounds involves various chemical reactions that allow for the introduction of sulfur atoms into organic molecules. Notably, the copper-catalyzed coupling of boronic acids with N-thioimides offers a mild, non-basic method for synthesizing thioethers, which are key intermediates in the production of thioinosinic acid and its derivatives (Savarin, Šrogl, & Liebeskind, 2002). Additionally, the reaction of thio acids with azides provides a novel mechanism for synthesizing complex amides, suggesting alternative pathways for thioinosinic acid synthesis and its functionalization (Ning, Katukojvala, Greenberg, & Williams, 2003).
Molecular Structure Analysis
Thioinosinic acid's structure is characterized by a sulfhydryl group replacing a hydroxyl group in inosinic acid, significantly impacting its chemical behavior and biological activity. This modification interferes with de novo purine synthesis and affects the nucleotide pool necessary for DNA replication, leading to inhibition of DNA synthesis and cellular proliferation (Definitions, 2020).
Chemical Reactions and Properties
Thioinosinic acid participates in various chemical reactions, highlighting its versatility in organic synthesis. For instance, thioacetic acid/NaSH-mediated synthesis demonstrates thioinosinic acid's reactivity, allowing for the production of N-protected amino thioacids used in peptide synthesis (Mali & Gopi, 2014). Furthermore, its synthesis from carboxylic acids showcases its potential in creating thiolesters, a crucial step for various biochemical applications (Henke & Šrogl, 2008).
Physical Properties Analysis
The physical properties of thioinosinic acid, such as solubility, melting point, and stability, are crucial for its application in scientific research. These properties are influenced by the molecular structure and synthesis methods used. For instance, the synthesis of 2′-Deoxy-3′-Thioinosine and its derivatives from commercially available 2′-deoxyinosine indicates the compound's potential for modification and application in nucleoside analogs (Luo, Cheng, Wang, & Bao, 2012).
Chemical Properties Analysis
Thioinosinic acid's chemical properties, including reactivity with other compounds and stability under various conditions, are essential for its potential applications. The thioacid's versatility in amide/peptide bond formation and its synthesis from activated carboxylic acids highlight its significant role in biochemical processes and organic synthesis (Mali & Gopi, 2014).
Scientific Research Applications
Specific Scientific Field
The specific scientific field is Antiviral Research .
Summary of the Application
Thioinosinic acid, an intermediate metabolite of azathioprine, has been identified as a potential anti-SARS-CoV-2 compound . It was discovered through a comprehensive computational-experimental approach that integrated artificial intelligence (AI) into drug discovery .
Methods of Application or Experimental Procedures
The researchers developed a predictive model to assess the activities of compounds based on their structural features . This model screened a library of approximately 700,000 compounds, culminating in the selection of the top 100 candidates for experimental validation . In vitro assays on human intestinal epithelial cells (Caco-2) revealed that 19 of these compounds exhibited inhibitory activity . Furthermore, a clustering approach was utilized to pinpoint potential nucleoside analog inhibitors, leading to the discovery of two promising candidates: azathioprine and its metabolite, thioinosinic acid .
Results or Outcomes
Both azathioprine and thioinosinic acid showed in vitro activity against SARS-CoV-2 . Notably, thioinosinic acid also significantly reduced viral loads in mouse lungs . These findings underscore the utility of AI in accelerating drug discovery processes .
Future Directions
Thioinosinic acid has been identified as a potential anti-SARS-CoV-2 compound through the use of artificial intelligence in drug discovery processes . It has shown in vitro activity against SARS-CoV-2 and significantly reduced viral loads in mouse lungs .
Relevant Papers One relevant paper is “How Deep Learning in Antiviral Molecular Profiling Identified Anti-SARS-CoV-2 Inhibitors” which discusses the use of artificial intelligence in identifying potential anti-SARS-CoV-2 compounds, including Thioinosinic acid . Another paper titled “Assay of 6-thioinosinic acid and 6-thioguanine nucleotides, active metabolites of 6-mercaptopurine, in human red blood cells” could also be relevant .
properties
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N4O7PS/c15-6-4(1-20-22(17,18)19)21-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)23/h2-4,6-7,10,15-16H,1H2,(H,11,12,23)(H2,17,18,19)/t4-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRFOXLVOKTUTA-KQYNXXCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N4O7PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80926618 | |
Record name | 6-Thioinosine 5′-phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80926618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thioinosinic acid | |
CAS RN |
53-83-8 | |
Record name | 6-Thioinosinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thioinosinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Thioinosine 5′-phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80926618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-thioinosine 5'-monophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.168 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIOINOSINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76CK4YA5ZP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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